molecular formula C18H20FNO5S B3006571 4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1706057-01-3

4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B3006571
CAS No.: 1706057-01-3
M. Wt: 381.42
InChI Key: GNGZNBUQEPUJQS-UHFFFAOYSA-N
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Description

4-((1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic small molecule characterized by a pyran-2-one core substituted with a methyl group at position 6 and a piperidin-4-yloxy moiety at position 2. The piperidine ring is further functionalized with a sulfonyl group linked to a 2-fluorobenzyl substituent. The 2-fluorobenzyl group may enhance metabolic stability and influence electronic properties, while the pyranone core could contribute to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

4-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO5S/c1-13-10-16(11-18(21)24-13)25-15-6-8-20(9-7-15)26(22,23)12-14-4-2-3-5-17(14)19/h2-5,10-11,15H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGZNBUQEPUJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound includes a pyranone core substituted with a piperidine moiety and a sulfonyl group. The presence of a fluorobenzyl group enhances its lipophilicity, potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₈FNO₃S
Molecular Weight319.37 g/mol
CAS Number2034360-12-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its antibacterial properties, while the piperidine ring contributes to neuropharmacological effects.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The sulfonamide functionality is particularly noted for enhancing these effects through enzyme inhibition.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. For example, it has demonstrated inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This property suggests possible applications in treating neurodegenerative diseases.

Anticancer Activity

Studies have indicated that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies suggest that these compounds may interfere with cell cycle progression and promote oxidative stress in tumor cells.

Case Studies

  • Study on Antibacterial Efficacy
    • A series of synthesized piperidine derivatives were tested against multiple bacterial strains. The results indicated that compounds with a sulfonamide group showed moderate to strong antibacterial activity, with IC50 values ranging from 10 to 20 µg/mL against Bacillus subtilis and Salmonella typhi .
  • Enzyme Inhibition Study
    • In vitro assays demonstrated that the compound exhibited significant inhibition of AChE with an IC50 value of 5.5 µM, indicating its potential utility in treating conditions like Alzheimer’s disease .
  • Anticancer Activity Assessment
    • A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines, revealing that the compound induced apoptosis at concentrations as low as 15 µM, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several derivatives reported in the literature. Below is a comparative analysis based on substituent variations, synthetic efficiency, and physicochemical properties.

Commercial Analogues ()

A structurally related compound, 4-({1-[(5-bromothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one (CAS: 1795481-34-3), is available commercially :

Property Target Compound Commercial Analogue
Molecular Formula C16H17FNO5S C15H16BrNO5S2
Molecular Weight ~354 434.3252
Substituent 2-Fluorobenzyl sulfonyl 5-Bromothiophen-2-yl sulfonyl
SMILES N/A Cc1cc(OC2CCN(CC2)S(=O)(=O)c2ccc(s2)Br)cc(=O)o1
  • Heterocyclic vs. Aromatic Sulfonyl Groups: The commercial analogue replaces the benzyl group with a bromothiophene sulfonyl moiety.
  • Molecular Weight : The target compound’s lower molecular weight (~354 vs. 434) suggests improved bioavailability, as smaller molecules often exhibit better membrane permeability.

Key Research Findings

  • Synthetic Flexibility : The piperidin-4-yloxy scaffold allows diverse functionalization, as demonstrated by derivatives in . Sulfonylation and acylation are common strategies, though yields vary significantly with substituent choice .
  • Fluorine vs. Bromine : Fluorine’s electronegativity and small size may optimize metabolic stability and target affinity in the 2-fluorobenzyl derivative, whereas bromine in the commercial analogue could confer reactivity useful in prodrug designs .

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